

physicochemical properties of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride

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Compound of Interest

Compound Name: 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1440251

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An In-depth Technical Guide to **2-Fluoro-4-nitrobenzene-1-sulfonyl chloride** for Advanced Chemical Synthesis

This guide provides an in-depth exploration of **2-Fluoro-4-nitrobenzene-1-sulfonyl chloride**, a critical reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to dissect the causality behind its properties and its strategic application in modern organic synthesis.

Introduction: A Multifunctional Building Block

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS No. 1146290-36-9) is a highly functionalized aromatic compound that has gained prominence as a versatile intermediate.^[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive sulfonyl chloride, an activating nitro group, and a strategically placed fluorine atom. This unique combination allows for sequential, regioselective modifications, making it an invaluable starting material for complex molecular architectures. The strategic incorporation of fluorine, in particular, is a cornerstone of modern medicinal chemistry, often used to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.^[2] This document serves as a comprehensive technical resource on its physicochemical properties, reactivity, handling, and application.

Section 1: Core Physicochemical Properties

The physical characteristics of a reagent are foundational to its handling, storage, and application in reactions. The properties of **2-Fluoro-4-nitrobenzene-1-sulfonyl chloride** are dictated by the interplay of its constituent functional groups.

Property	Value	Source(s)
CAS Number	1146290-36-9	[1][3]
Molecular Formula	C ₆ H ₃ ClFNO ₄ S	[3]
Molecular Weight	239.61 g/mol	[3]
Appearance	Light yellow solid	[1]
Melting Point	44-47 °C	[1]
Solubility	Insoluble in water; Soluble in toluene, THF, CH ₂ Cl ₂ , Ethyl Acetate	[4]
Storage Temperature	-20°C	[3]

Expert Insights: The relatively low melting point is typical for asymmetrically substituted benzene rings, where efficient crystal lattice packing is hindered.[5] The compound's recommended storage at -20°C is a direct consequence of the reactivity of the sulfonyl chloride moiety, which is susceptible to hydrolysis.[3][4]

Section 2: Structure and Spectroscopic Profile

Accurate structural confirmation is paramount. Below are the standard analytical signatures for **2-Fluoro-4-nitrobenzene-1-sulfonyl chloride**.

Molecular Structure

Caption: 2D structure of **2-Fluoro-4-nitrobenzene-1-sulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary method for identity confirmation.

- ^1H NMR (CDCl_3):
 - δ 8.32 (dd, $J = 9.0, 5.0$ Hz, 1H, Ar-H)
 - δ 7.64 (dd, $J = 7.5, 2.5$ Hz, 1H, Ar-H)
 - δ 7.61-7.57 (m, 1H, Ar-H)[1]

Mechanistic Interpretation: The distinct splitting patterns (doublet of doublets, multiplet) and chemical shifts are characteristic of the trisubstituted aromatic ring. The downfield shifts are caused by the strong electron-withdrawing effects of the nitro and sulfonyl chloride groups.

Standardized Analytical Protocols

Protocol 1: NMR Sample Preparation and Acquisition

- Accurately weigh 5-10 mg of **2-Fluoro-4-nitrobenzene-1-sulfonyl chloride**.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H spectrum on a 400 MHz (or higher) spectrometer.
- Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm).
- Acquire ^{13}C , ^{19}F , and 2D spectra (COSY, HSQC) as needed for more detailed structural elucidation.

Protocol 2: Mass Spectrometry for Molecular Weight Verification

- Prepare a dilute solution (10-50 $\mu\text{g/mL}$) of the compound in a suitable solvent like acetonitrile or methanol.
- Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
- Acquire the spectrum in both positive and negative ion modes.

- **Trustworthiness Check:** The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the molecule ($C_6H_3ClFNO_4S = 238.9455$ Da) plus or minus the mass of an adduct ion (e.g., $[M+H]^+$, $[M+Na]^+$).^[6]

Section 3: Reactivity, Stability, and Synthetic Applications

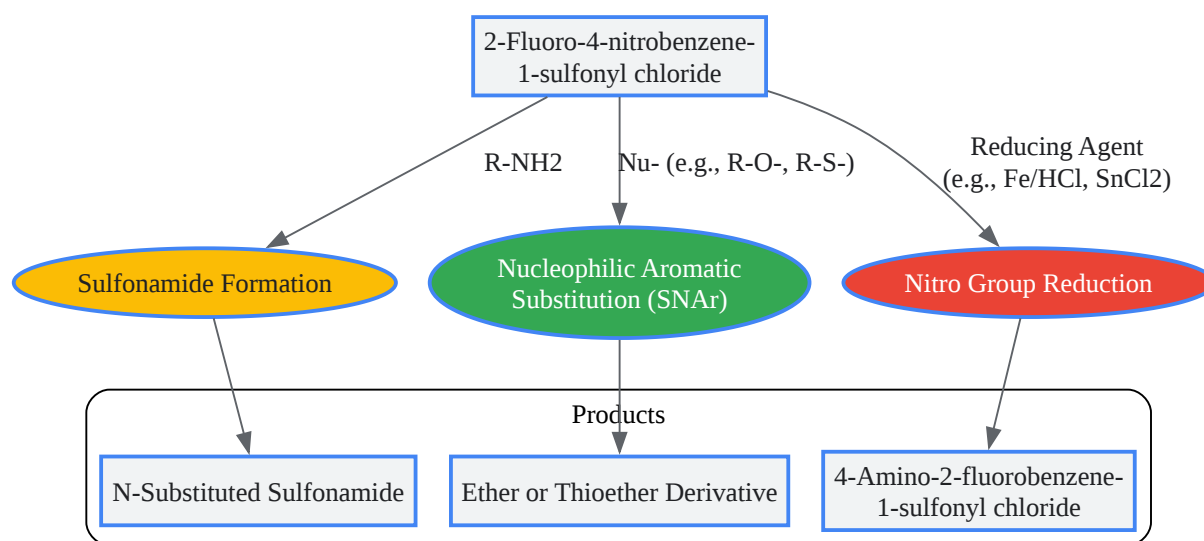
The synthetic value of this reagent lies in the predictable and sequential reactivity of its functional groups.

Chemical Stability and Reactivity Profile

- **Moisture Sensitivity:** The sulfonyl chloride group is highly electrophilic and readily undergoes hydrolysis in the presence of water or protic solvents to form the corresponding sulfonic acid. This necessitates handling under anhydrous conditions.^{[4][7]}
- **Thermal Stability:** The compound is stable under recommended storage conditions but will decompose at elevated temperatures, releasing toxic gases such as NO_x , SO_x , and HCl/HF .^[7]
- **Incompatibilities:** Avoid strong oxidizing agents and strong bases, which can lead to vigorous or violent reactions.^{[7][8]}

Core Reaction Pathways

The molecule offers three primary sites for chemical modification, which can be addressed with high selectivity.



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Caption: Key reaction pathways for **2-Fluoro-4-nitrobenzene-1-sulfonyl chloride**.

- **Sulfonamide Formation:** The sulfonyl chloride is the most reactive site towards nucleophiles like primary and secondary amines, readily forming stable sulfonamides. This is a cornerstone reaction in the synthesis of sulfa drugs and other bioactive molecules.^[9]
- **Nucleophilic Aromatic Substitution (S_NAr):** The fluorine atom, positioned ortho to two strong electron-withdrawing groups (nitro and sulfonyl chloride), is highly activated towards S_NAr. Nucleophiles such as alkoxides, thiophenoxides, or amines can displace the fluoride, often under mild conditions. This reaction is a powerful tool for introducing diverse functionalities onto the aromatic ring.
- **Nitro Group Reduction:** The nitro group can be selectively reduced to an aniline using standard conditions (e.g., $SnCl_2$, Fe/HCl , or catalytic hydrogenation). This unmasks a nucleophilic amino group, which can then be used for subsequent amide bond formation, diazotization, or other transformations.

Expert Insight: The strategic advantage of this reagent is the ability to perform these reactions in a planned sequence. For instance, one can first react the sulfonyl chloride, then perform an S_NAr reaction on the fluoride, and finally reduce the nitro group, providing a logical and efficient route to highly complex molecules from a single starting material.

Section 4: Safety, Handling, and Storage

Due to its reactivity, proper handling of **2-Fluoro-4-nitrobenzene-1-sulfonyl chloride** is critical for laboratory safety.

GHS Hazard Identification

- Hazard Statements: Causes serious eye damage (H318), May cause an allergic skin reaction (H317).[8] It is also classified as a corrosive solid.[10]
- Signal Word: Danger[8]
- Pictograms:
 - Corrosion (GHS05)
 - Health Hazard/Sensitizer (GHS07/GHS08)

Recommended Handling and Personal Protective Equipment (PPE)

Caption: Workflow for safe handling and required PPE.

- Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.[10]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tight-sealing chemical splash goggles and a face shield.[7]
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]

- Respiratory Protection: If dust is generated outside of a fume hood, use a NIOSH/MSHA-approved respirator.[10]

First Aid and Emergency Procedures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
- Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

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